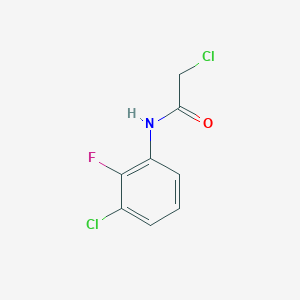

2-chloro-N-(3-chloro-2-fluorophenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-chloro-N-(3-chloro-2-fluorophenyl)acetamide is an organic compound with the molecular formula C8H6Cl2FNO. It is a derivative of acetamide, featuring both chloro and fluoro substituents on the phenyl ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(3-chloro-2-fluorophenyl)acetamide typically involves the reaction of 2-chloroacetyl chloride with 3-chloro-2-fluoroaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction can be represented as follows:

2-chloroacetyl chloride+3-chloro-2-fluoroaniline→this compound+HCl

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

2-chloro-N-(3-chloro-2-fluorophenyl)acetamide can undergo various chemical reactions, including:

Nucleophilic substitution: The chloro substituents can be replaced by other nucleophiles.

Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions.

Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

Nucleophilic substitution: Products depend on the nucleophile used.

Oxidation: Formation of carboxylic acids or other oxidized derivatives.

Reduction: Formation of amines or other reduced derivatives.

Hydrolysis: Formation of carboxylic acids and amines.

Wissenschaftliche Forschungsanwendungen

2-chloro-N-(3-chloro-2-fluorophenyl)acetamide has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Biological Studies: It is employed in studies to understand its biological activity and potential as a drug candidate.

Industrial Applications: The compound can be used in the production of agrochemicals and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-chloro-N-(3-chloro-2-fluorophenyl)acetamide involves its interaction with specific molecular targets. The chloro and fluoro substituents on the phenyl ring can enhance its binding affinity to certain enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects . The exact pathways and targets depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide

- 2-chloro-N-(2,4-difluorophenyl)acetamide

- N-(3-acetylphenyl)-2-chloroacetamide

Uniqueness

2-chloro-N-(3-chloro-2-fluorophenyl)acetamide is unique due to the specific positioning of the chloro and fluoro substituents on the phenyl ring. This unique structure can result in distinct chemical and biological properties compared to other similar compounds .

Biologische Aktivität

2-Chloro-N-(3-chloro-2-fluorophenyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C₈H₇Cl₂FNO, with a molar mass of approximately 207.05 g/mol. Its structure features a chloro group and a fluorophenyl moiety which are critical for its biological activity. The presence of these functional groups influences its reactivity and interaction with biological targets.

Research indicates that this compound primarily acts through the inhibition of specific proteins involved in critical cellular pathways. Notably, it has been shown to inhibit activin receptor type IIB (ACTRIIB), which is part of the transforming growth factor-beta (TGF-β) signaling pathway. This pathway is crucial for regulating various cellular processes such as proliferation, differentiation, and migration .

Biological Activity Overview

The compound exhibits several biological activities, including:

- Antibacterial Activity : Studies have demonstrated that this compound possesses antibacterial properties against various pathogens, including Klebsiella pneumoniae. The presence of the chloro atom enhances its antibacterial efficacy by stabilizing interactions with target enzymes such as penicillin-binding proteins (PBPs), leading to cell lysis .

- Cytotoxicity : Evaluations of cytotoxic effects indicate that while the compound shows antibacterial activity, it also displays low cytotoxicity towards mammalian cells, suggesting a favorable therapeutic window for potential use in clinical settings .

Minimum Inhibitory Concentration (MIC)

A significant aspect of evaluating the antibacterial activity involves determining the MIC. In studies comparing this compound with related compounds, it was found to have a lower MIC against K. pneumoniae, indicating stronger antibacterial action:

| Compound | MIC (µg/mL) |

|---|---|

| This compound | 512 |

| N-(4-fluoro-3-nitrophenyl)acetamide | 1024 |

This data illustrates that the addition of the chloro group significantly enhances the antibacterial potency of the acetamide derivatives .

Time-Kill Kinetics

Time-kill studies further support the compound's efficacy, showing a significant reduction in colony-forming units (CFUs) after exposure to treatment. After 10 hours at the MIC concentration, a complete reduction in viable cells was observed, confirming its bactericidal properties .

Hemolytic Activity

The hemolytic potential of this compound was assessed to determine safety in human applications. Results indicated low hemolytic activity across different blood types, suggesting minimal adverse effects on red blood cells at therapeutic concentrations .

Mutagenicity Assessment

Genotoxicity tests revealed that this compound exhibits low mutagenic potential on oral mucosa cells. The observed cellular alterations were significantly lower than those induced by known mutagens, indicating a favorable safety profile for future pharmacological applications .

Eigenschaften

IUPAC Name |

2-chloro-N-(3-chloro-2-fluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2FNO/c9-4-7(13)12-6-3-1-2-5(10)8(6)11/h1-3H,4H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKTLTXBTNBZOMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)F)NC(=O)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.